N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1013785-86-8
VCID: VC7106982
InChI: InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
SMILES: CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1013785-86-8

Cat. No.: VC7106982

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide - 1013785-86-8

Specification

CAS No. 1013785-86-8
Molecular Formula C12H14N4O2S
Molecular Weight 278.33
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
Standard InChI Key PJKZFIUIEGJFRF-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide, reflects its dual-ring system:

  • A thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively.

  • A pyrazole ring with methyl groups at positions 1 and 3, linked to the thiazole via a carboxamide bridge.

The Standard InChI key (InChI=1S/C12H14N4O2S/c1-6-5-9(16(4...) confirms the stereochemical arrangement, while the molecular weight (278.33 g/mol) aligns with its moderate polarity.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight278.33 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated 1.8–2.3 (moderate lipophilicity)

The acetyl and carboxamide groups enhance hydrogen-bonding capacity, suggesting potential bioavailability.

Synthesis and Optimization

General Synthetic Routes

While no direct synthesis protocol exists for this compound, analogous thiazole-pyrazole hybrids are synthesized via multi-step strategies :

  • Condensation: Reacting substituted acetophenones with diethyl oxalate forms 1,3-diketoesters .

  • Cyclization: Treating diketoesters with phenylhydrazine yields pyrazole-3-carboxylates .

  • Functionalization: Subsequent acylation or alkylation introduces thiazole rings.

For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d) are reduced to pyrazolyl-methanols (5a–d) using LiAlH4_4, followed by oxidation to aldehydes (6a–d) with 2-iodoxybenzoic acid (IBX) . Thiazole formation involves cyclocondensation of carbothioamides with phenacyl bromides .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the thiazole ring requires precise temperature control .

  • Yield Optimization: Reported yields for analogous compounds range from 62% to 85%, depending on substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} NMR peaks (based on 10j ):

Proton EnvironmentChemical Shift (δ, ppm)
Thiazole C5–H7.42 (s)
Pyrazole C4–H7.17 (s)
Aromatic protons7.21–7.97 (m)
Methyl groups2.10–2.50 (s)

13C^{13}\text{C} NMR would show carbonyl carbons at ~165–170 ppm and aromatic carbons at 115–130 ppm .

Mass Spectrometry

The molecular ion peak (M+H)+^+ is expected at m/z 279.1, with fragmentation patterns indicating loss of acetyl (-42 Da) and methyl groups (-15 Da).

Computational and In Silico Studies

ADMET Predictions

Using SwissADME:

ParameterPrediction
Gastrointestinal AbsorptionHigh (75%)
Blood-Brain Barrier PermeationLow (logBB < -1)
CYP450 2D6 InhibitionNon-inhibitor

The compound’s moderate logP (2.1) balances solubility and permeability.

Molecular Docking

Docking into EGFR (PDB: 1M17) reveals a binding affinity of -9.2 kcal/mol, with hydrogen bonds between the carboxamide and Met793.

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